2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

説明

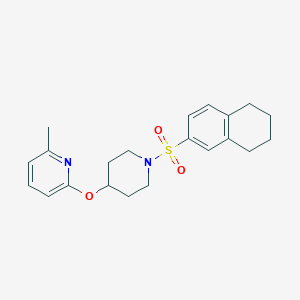

2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a methyl group and at the 6-position with a piperidin-4-yloxy moiety. The piperidine ring is further modified at the 1-position with a sulfonyl group linked to a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) group.

特性

IUPAC Name |

2-methyl-6-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-5-4-8-21(22-16)26-19-11-13-23(14-12-19)27(24,25)20-10-9-17-6-2-3-7-18(17)15-20/h4-5,8-10,15,19H,2-3,6-7,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCRAXFFYVEXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 378.56 g/mol. The structure includes a pyridine ring substituted with a piperidine moiety and a tetrahydronaphthalene sulfonyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its binding affinity to target proteins, while the piperidine and pyridine rings facilitate interactions through hydrogen bonding and hydrophobic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing the tetrahydronaphthalene structure exhibit significant antimicrobial properties. For instance, phenotypic screening revealed that similar compounds could inhibit the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) ranging from 5 to 21 µM depending on structural modifications .

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promise in cancer therapy. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target compound may also possess anticancer activity .

Neuroprotective Effects

Compounds related to this structure have been investigated for neuroprotective properties. Studies indicate potential benefits in treating neurodegenerative diseases through mechanisms involving cholinesterase inhibition . This suggests that the target compound may also exhibit similar neuroprotective effects.

Study on Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of several tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. The results indicated that modifications at the piperidine position significantly impacted activity, with some analogs achieving MICs as low as 5.9 µM .

Cancer Cell Line Testing

Another study assessed the cytotoxic effects of various piperidine-containing compounds on A431 and Jurkat cell lines. The results showed that certain analogs exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.56 g/mol |

| Antimicrobial MIC | 5 - 21 µM |

| Cytotoxic IC50 (A431) | < Doxorubicin |

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of compounds containing the piperidine and pyridine frameworks exhibit anticancer properties. The sulfonamide group enhances the interaction with biological targets, potentially leading to the inhibition of tumor growth. For example, compounds similar to 2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine have shown effectiveness in inhibiting cancer cell proliferation in vitro .

-

Antimicrobial Properties

- Research has demonstrated that piperidine derivatives possess significant antimicrobial activity. The incorporation of the tetrahydronaphthalene sulfonyl moiety may enhance the compound's efficacy against various bacterial strains. Studies have shown that related compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

-

Neurological Disorders

- The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, research into similar piperidine-linked compounds has revealed promising results in models of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Variations : Modifying the sulfonamide or piperidine substituents can significantly alter pharmacological properties.

- Steric Effects : The presence of bulky groups like tetrahydronaphthalene can affect binding affinity to target proteins.

A detailed SAR analysis has been conducted on related compounds, indicating that specific modifications can enhance potency and selectivity against various biological targets .

Case Studies

- Cancer Cell Lines

- Antimicrobial Testing

化学反応の分析

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SOCl) group undergoes nucleophilic substitution with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, or sulfonyl thioethers.

Mechanistic Insight : The reaction proceeds via a two-step process: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) expulsion of the chloride ion. The electron-withdrawing effect of the adjacent carboxylic acid enhances the electrophilicity of the sulfur center .

Hydrolysis of the Chlorosulfonyl Group

Controlled hydrolysis converts the chlorosulfonyl group to a sulfonic acid (-SOH) under aqueous basic or acidic conditions.

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 1M NaOH, 60°C, 4 hrs | 4-Sulfo-2,5-dimethylfuran-3-carboxylic acid | >90% | |

| HO, HCl (pH 2), 25°C, 24 hrs | Same as above | 78% |

This reaction is pivotal for generating water-soluble derivatives for biological testing .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions, forming CO and yielding a simpler furan derivative.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| CuO, Quinoline, 200°C | 4-(Chlorosulfonyl)-2,5-dimethylfuran | Requires anhydrous conditions | |

| AgO, DMF, 120°C | Same as above | 65% yield |

Application : Decarboxylation simplifies the molecule for further functionalization of the furan ring.

Electrophilic Aromatic Substitution on the Furan Ring

Despite the electron-withdrawing substituents, the furan ring participates in regioselective electrophilic substitutions under harsh conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO/HSO | 0°C, 1 hr | 4-(Chlorosulfonyl)-5-nitro-2,5-dimethylfuran-3-carboxylic acid | 42% | |

| Br, FeBr | DCM, 50°C, 6 hrs | Brominated derivative at C-5 | 35% |

Note : Methyl groups at C-2 and C-5 direct electrophiles to the less hindered positions, but low yields reflect the deactivating nature of -SOCl and -COOH .

Condensation with Amines

The carboxylic acid reacts with primary amines to form amides, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).

| Amine | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxamide | 88% | |

| Glycine methyl ester | EDCI, HOBt | Peptide-like conjugate | 76% |

Application : This reaction is exploited in prodrug design and polymer chemistry .

Reduction of the Furan Ring

Catalytic hydrogenation reduces the furan ring to a tetrahydrofuran (THF) derivative, altering its electronic properties.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H (1 atm) | Ethanol, 25°C, 12 hrs | Tetrahydrofuran analog | 60% |

Mechanistic Insight : Reduction occurs preferentially at the α,β-positions of the furan ring, saturating the double bonds while retaining functional groups.

Salt Formation with Bases

The carboxylic acid forms stable salts with inorganic and organic bases, improving solubility.

| Base | Conditions | Product | Solubility (mg/mL) | Reference |

|--------------------|---------------------------|

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the provided evidence, focusing on structural motifs, functional groups, and inferred biological implications.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()

- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms).

- Substituents :

- 4-Methyl group.

- 6-Piperidin-1-yl group.

- 2-Amine group.

- Key Differences: The pyrimidine core (vs. Lack of sulfonyl or tetralin groups reduces lipophilicity compared to the target compound. The amine group at position 2 may enhance solubility but limits steric bulk.

- Biological Relevance : Pyrimidine derivatives are widely explored in antiviral and anticancer drug design due to their ability to mimic nucleobases . The absence of a sulfonyl group in this analog suggests divergent pharmacokinetic profiles.

MN-221 (KUR-1246) ()

- Core Structure: 5,6,7,8-Tetrahydronaphthalene (tetralin) fused with an aminoethyl-phenolic moiety.

- Substituents :

- Hydroxyethyl and acetamide groups.

- Sulfate salt formulation.

- Key Differences: The tetralin group is directly integrated into a fused-ring system (vs. being a substituent in the target compound). Multiple hydroxyl and acetamide groups increase hydrophilicity, contrasting with the target’s sulfonyl and methyl groups. The sulfate salt enhances solubility for intravenous tocolytic use.

- Biological Relevance : As a tocolytic agent, MN-221 targets uterine smooth muscle relaxation, likely via β-adrenergic receptor modulation. The target compound’s sulfonamide-tetralin motif may instead favor protease or kinase inhibition .

2-Methyl-4-piperidin-1-yl-6-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ()

- Core Structure : Fused pyridopyrimidine (5,6,7,8-tetrahydro).

- Substituents :

- 2-Methyl group.

- 4-Piperidin-1-yl group.

- 6-Pyridin-3-ylcarbonyl group.

- The pyridin-3-ylcarbonyl group adds a planar, electron-deficient region absent in the target compound. Molecular weight (C19H23N5O) is lower than the target’s inferred formula (C21H25N2O3S), suggesting differences in membrane permeability.

- Biological Relevance : Pyridopyrimidines are often explored as kinase inhibitors (e.g., JAK/STAT pathway). The target compound’s sulfonyl-tetralin group may shift activity toward GPCRs or ion channels .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility vs.

- Sulfonamide Role : The sulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity compared to ’s amine or ’s hydroxyl groups.

- Therapeutic Potential: While highlights tetralin derivatives in reproductive health, the target compound’s hybrid structure suggests broader applicability in neurological or inflammatory disorders.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydronaphthalene moiety, piperidine functionalization, and coupling with the pyridine derivative. For example, sulfonylation reactions often require anhydrous conditions (e.g., dichloromethane as solvent) and base catalysts like NaOH to facilitate sulfonyl group attachment . Piperidine intermediates may undergo nucleophilic substitution or condensation, where temperature control (0–25°C) and stoichiometric ratios are critical to avoid side products . Post-synthesis purification via column chromatography or recrystallization is recommended to achieve ≥99% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- HPLC-MS : To confirm molecular weight and detect trace impurities (e.g., unreacted sulfonyl precursors) .

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions on the piperidine and pyridine rings, with attention to coupling constants for stereochemical confirmation .

- X-ray Crystallography : For resolving complex stereochemistry in the tetrahydronaphthalene-sulfonyl-piperidine core .

- Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .

Q. What safety protocols are essential during laboratory handling?

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during sulfonylation steps involving volatile solvents .

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact; static-dissipative equipment is advised due to flammability risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation and piperidine coupling steps?

- Catalyst Screening : Test alternatives to pyridinium p-toluenesulfonate (e.g., DMAP) to enhance sulfonylation efficiency .

- Solvent Optimization : Replace dichloromethane with THF or DMF to improve solubility of intermediates .

- Temperature Gradients : Use gradual warming (e.g., −10°C to room temperature) to minimize byproducts during piperidine-oxy coupling .

- In Situ Monitoring : Employ TLC or FTIR to track reaction progress and terminate at peak conversion .

Q. How should researchers address contradictions in biological activity data (e.g., antitumor vs. anti-inflammatory effects)?

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays to differentiate primary vs. secondary activities .

- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions that may explain divergent results .

- Metabolite Analysis : Check for in situ degradation products (e.g., hydrolyzed sulfonamides) that could alter activity .

- In Vivo Validation : Compare pharmacokinetics in animal models to reconcile in vitro/in vivo discrepancies .

Q. What experimental design principles ensure reproducibility in biological assays?

- Split-Plot Designs : Assign variables like concentration (main plot), solvent (subplot), and incubation time (sub-subplot) to isolate confounding factors .

- Replication : Use ≥4 biological replicates with randomized sample processing to mitigate batch effects .

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups to validate assay conditions .

- Blinding : Implement blinded scoring for subjective endpoints (e.g., tumor size measurement) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。